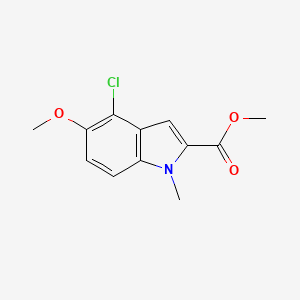![molecular formula C9H11ClO2 B13704976 3-[(Chloromethoxy)methyl]anisole](/img/structure/B13704976.png)
3-[(Chloromethoxy)methyl]anisole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Chloromethoxy)methyl]anisole is an organic compound with the molecular formula C9H11ClO2 It is a derivative of anisole, where the methoxy group is substituted with a chloromethoxy group
Méthodes De Préparation
The synthesis of 3-[(Chloromethoxy)methyl]anisole can be achieved through several methods:
-
Williamson Ether Synthesis: : This method involves the reaction of sodium phenoxide with chloromethyl methyl ether under basic conditions. The reaction typically proceeds as follows: [ \text{C}_6\text{H}_5\text{ONa} + \text{ClCH}_2\text{OCH}_3 \rightarrow \text{C}_6\text{H}_5\text{OCH}_2\text{OCH}_3 + \text{NaCl} ]
-
Methylation of Sodium Phenoxide: : Another method involves the methylation of sodium phenoxide with dimethyl sulfate or methyl chloride. This reaction is carried out under basic conditions to yield the desired product.
Analyse Des Réactions Chimiques
3-[(Chloromethoxy)methyl]anisole undergoes various chemical reactions, including:
-
Electrophilic Aromatic Substitution: : The methoxy group on the anisole ring activates the aromatic ring towards electrophilic substitution. Common reactions include nitration, sulfonation, and halogenation. For example, nitration can be carried out using a mixture of nitric acid and sulfuric acid to yield nitroanisole derivatives.
-
Nucleophilic Substitution: : The chloromethoxy group can undergo nucleophilic substitution reactions. For instance, treatment with a nucleophile such as sodium methoxide can replace the chlorine atom with a methoxy group, forming a dimethoxy derivative.
-
Oxidation and Reduction: : The compound can also undergo oxidation and reduction reactions. Oxidation can be achieved using reagents like potassium permanganate, while reduction can be carried out using hydrogen gas in the presence of a catalyst.
Applications De Recherche Scientifique
3-[(Chloromethoxy)methyl]anisole has several applications in scientific research:
-
Organic Synthesis: : It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
-
Pharmaceuticals: : The compound is used in the development of drugs due to its potential biological activity. It can be modified to create derivatives with specific therapeutic properties.
-
Material Science: : It is used in the synthesis of advanced materials, such as polymers and resins, which have applications in coatings, adhesives, and electronics.
Mécanisme D'action
The mechanism of action of 3-[(Chloromethoxy)methyl]anisole involves its interaction with molecular targets in biological systems. The chloromethoxy group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition or activation, receptor binding, and modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
3-[(Chloromethoxy)methyl]anisole can be compared with other similar compounds, such as:
-
Anisole (Methoxybenzene): : Anisole is the parent compound, with a methoxy group attached to the benzene ring. It is less reactive compared to this compound due to the absence of the chloromethoxy group.
-
3-Methylanisole: : This compound has a methyl group attached to the benzene ring in addition to the methoxy group. It exhibits different reactivity and applications compared to this compound.
-
4-Methoxytoluene: : Similar to 3-methylanisole, this compound has a methoxy group and a methyl group attached to the benzene ring. It is used in different industrial applications and has distinct chemical properties.
Propriétés
Formule moléculaire |
C9H11ClO2 |
|---|---|
Poids moléculaire |
186.63 g/mol |
Nom IUPAC |
1-(chloromethoxymethyl)-3-methoxybenzene |
InChI |
InChI=1S/C9H11ClO2/c1-11-9-4-2-3-8(5-9)6-12-7-10/h2-5H,6-7H2,1H3 |
Clé InChI |
OHQLJRGTOFLNOI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)COCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Bromo-2-chlorothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B13704911.png)
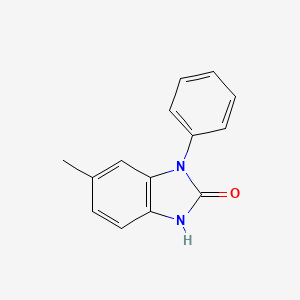
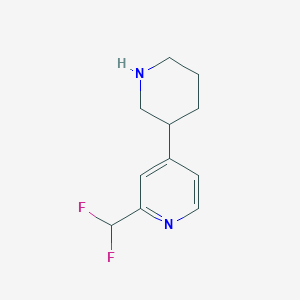
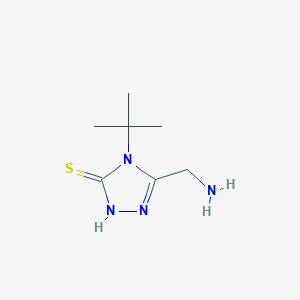
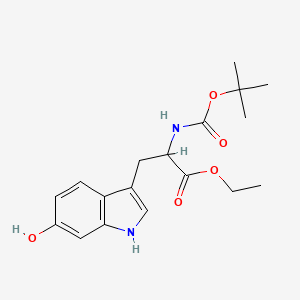
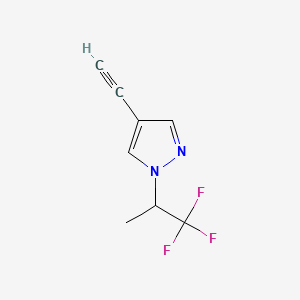


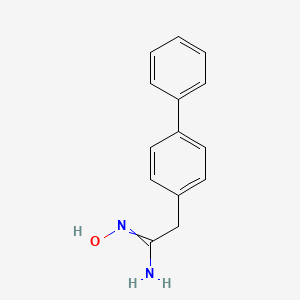

![7-Boc-2-[(tert-butyldimethylsilyloxy)methyl]-1-oxa-7-azaspiro[3.5]nonane](/img/structure/B13704953.png)
